molecular formula C20H27NO B8379065 N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine

N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine

Cat. No. B8379065
M. Wt: 297.4 g/mol
InChI Key: AQOYKQBSGZSDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine

InChI

InChI=1S/C20H27NO/c1-20(2,22-3)14-15-21(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3

InChI Key

AQOYKQBSGZSDIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add potassium hydride (30%, 2.6 g, 19.4 mmol) portion wise under N2 to a cooled solution (0° C.) of 4-(dibenzylamino)-2-methylbutan-2-ol (5 g, 17.6 mmol) in THF (50 mL). Stir the mixture at 0° C. for 0.5 h, treat with MeI (2.76 g, 19.4 mmol) dropwise, allow the mixture to warm to RT and stir for 3 h. Re-cool the mixture to 0° C., treat with saturated. NH4Cl, and remove the organics under reduced pressure. Extract the residue with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate and purify via silica gel chromatography (Pet ether/EtOAc, 50:1) to afford the title compound (3.0 g, 57% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.29 (m, 10H), 3.58 (s, 4H), 3.05 (s, 3H), 2.50 (m, 2H), 1.73 (m, 2H), 1.07 (s, 6H).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

Add potassium hydride (30%, 2.6 g, 19.4 mmol) portion wise under N2 to a 0° C. solution of 4-(dibenzylamino)-2-methylbutan-2-ol (5 g, 17.6 mmol) in THF (50 mL). Stir the mixture at 0° C. for 0.5 h, treat drop-wise with methyl iodide [MeI] (2.76 g, 19.4 mmol), allow the mixture to warm to RT and stir for 3 h. Re-cool the mixture to 0° C., treat with saturated NH4Cl, and remove the organics under reduced pressure. Extract the residue with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate and purify via silica gel chromatography (Pet ether/EtOAc, 50:1) to afford the title compound (3.0 g, 57%). 1H NMR (400 MHz, DMSO-d6): δ 7.29 (m, 10H), 3.58 (s, 4H), 3.05 (s, 3H), 2.50 (m, 2H), 1.73 (m, 2H), 1.07 (s, 6H).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

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